molecular formula C16H17N3O2S B2752315 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide CAS No. 953013-23-5

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide

Cat. No.: B2752315
CAS No.: 953013-23-5
M. Wt: 315.39
InChI Key: SQISWXSPCCQSAD-UHFFFAOYSA-N
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Description

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiazole ring to its oxidized derivatives.

  • Reduction: : Reduction of the oxo group to a hydroxyl group.

  • Substitution: : Replacement of the methyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of thiazole-5-oxide derivatives.

  • Reduction: : Production of thiazole-5-ol derivatives.

  • Substitution: : Generation of various substituted thiazolo[3,2-a]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazolo[3,2-a]pyrimidine core is valuable in the development of new pharmaceuticals and agrochemicals.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It has been studied for its antiviral, antibacterial, and anticancer properties.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-a]pyrimidine derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.

  • Indole derivatives: : While structurally different, indole derivatives also exhibit diverse biological activities and can be compared in terms of their pharmacological effects.

Uniqueness

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide is unique due to its specific combination of the thiazolo[3,2-a]pyrimidine core and the p-tolyl group. This combination imparts distinct chemical and biological properties that differentiate it from other compounds in its class.

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-3-5-12(6-4-10)18-14(20)8-13-9-22-16-17-11(2)7-15(21)19(13)16/h3-7,13H,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQISWXSPCCQSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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